3-Chloro-3-(4-chlorophenyl)-2-propenal
Description
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Properties
Molecular Formula |
C9H6Cl2O |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
3-chloro-3-(4-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Cl2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H |
InChI Key |
IWQMAUVMLFGNGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=CC=O)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Molecular Structure and Stereochemistry of 3-Chloro-3-(4-chlorophenyl)-2-propenal
Executive Summary
This technical guide provides a comprehensive analysis of 3-Chloro-3-(4-chlorophenyl)-2-propenal (CAS: 14063-77-5), a critical
This document moves beyond standard catalog data to define the stereochemical imperatives of its synthesis, the orbital logic dictating its reactivity, and validated protocols for its deployment.
Molecular Structure and Stereochemistry[1][2]
The reactivity and biological interaction of this compound are governed by its specific stereochemical configuration.
Configurational Assignment (E vs. Z)
The molecule contains a trisubstituted alkene.[1][2][3][4] Definitive assignment requires the Cahn-Ingold-Prelog (CIP) priority rules.
-
Carbon-3 (
-position): Attached to a Chlorine atom (Atomic #17) and a 4-Chlorophenyl group (Carbon, Atomic #6). -
Carbon-2 (
-position): Attached to an Aldehyde group (-CHO) and a Hydrogen atom.
The Steric Imperative: Synthetic routes, specifically the Vilsmeier-Haack formylation, predominantly yield the (Z)-isomer . In the (Z)-isomer, the high-priority Chlorine and Aldehyde groups are on the same side (Zusammen).[4] This occurs because the bulky 4-chlorophenyl group and the formyl group orient trans (anti) to each other to minimize steric repulsion during the formation of the intermediate iminium salt.
| Isomer | Geometry | CIP Assignment | Thermodynamic Stability |
| (Z)-Isomer | Cl / CHO syn Ar / CHO anti | (Z)-3-Chloro-3-(4-chlorophenyl)-2-propenal | High (Major Product) |
| (E)-Isomer | Cl / CHO anti Ar / CHO syn | (E)-3-Chloro-3-(4-chlorophenyl)-2-propenal | Low (Steric clash between Ar and CHO) |
Spectroscopic Identification
Distinguishing the stereoisomers via
-
Irradiation of the vinylic proton (H-2) in the (Z)-isomer typically shows an enhancement of the ortho-protons of the aromatic ring, confirming their spatial proximity (trans-relationship between Ar and CHO implies cis-relationship between Ar and H-2).
Synthesis: The Vilsmeier-Haack Protocol
The industry-standard synthesis involves the formylation of 4'-chloroacetophenone. This is not merely a formylation but a haloformylation , introducing both the aldehyde carbon and the chlorine substituent simultaneously.
Reaction Mechanism
The reaction proceeds through a chloromethyliminium salt (Vilsmeier reagent).[14] The high stereoselectivity for the (Z)-isomer is established during the hydrolysis of the iminium intermediate.
Figure 1: Mechanistic pathway of Vilsmeier-Haack haloformylation favoring the (Z)-isomer.
Optimized Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere.
Reagents:
-
4'-Chloroacetophenone (1.0 eq)
-
Phosphorus Oxychloride (
, 2.5 eq) -
Dimethylformamide (DMF, 3.0 eq)
-
Dichloromethane (DCM) or neat DMF.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask, place dry DMF. Cool to 0°C in an ice/salt bath.
-
Vilsmeier Complex Formation: Add
dropwise over 30 minutes. Caution: Highly exothermic. Maintain internal temperature < 10°C. Stir for an additional 30 minutes to form the white/yellow semi-solid Vilsmeier salt. -
Substrate Addition: Dissolve 4'-chloroacetophenone in a minimum volume of DMF (or add neat if liquid) and add dropwise to the Vilsmeier complex.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60–70°C for 4–6 hours .
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting ketone spot should disappear.
-
-
Quenching (Critical): Pour the reaction mixture slowly onto crushed ice containing Sodium Acetate (NaOAc) to buffer the pH to ~4–5.
-
Why NaOAc? Strong acidic hydrolysis can sometimes degrade the product or cause isomerization.
-
-
Isolation: Stir the aqueous mixture for 2 hours to ensure complete hydrolysis of the iminium salt. A yellow solid usually precipitates. Filter the solid.
-
Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).
-
Expected Yield: 75–85%.
-
Appearance: Pale yellow crystalline solid.
-
Reactivity and Heterocyclic Applications[7][15][16][17]
This compound is a 1,3-dielectrophile .
-
Hard Electrophile: The aldehyde carbonyl (C1).
-
Soft Electrophile: The
-carbon (C3), activated by the leaving group (Cl) and conjugation.
This structure allows for [3+2] cyclizations with binucleophiles.
Synthesis of 1,3-Diarylpyrazoles
Reaction with arylhydrazines yields 1,3-diarylpyrazole-4-carbaldehydes. This is a key pathway for synthesizing COX-2 inhibitors (e.g., Celecoxib analogs).
-
Mechanism:
-
Formation of the hydrazone at the aldehyde (fast).
-
Intramolecular nucleophilic attack of the hydrazine nitrogen on the C-Cl bond.
-
Elimination of HCl and aromatization.
-
Synthesis of Isoxazoles
Reaction with Hydroxylamine (
Figure 2: Divergent synthetic pathways utilizing the 1,3-dielectrophilic nature of the core molecule.
Physicochemical Data & Safety
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 201.05 g/mol | |
| Melting Point | 72–74 °C | Varies slightly by purity/isomer ratio. |
| Appearance | Yellow crystalline solid | Light sensitive. |
| Solubility | DCM, Chloroform, DMF, DMSO | Poorly soluble in water. |
| Stability | Stable at RT | Store under inert gas; hydrolyzes slowly in moisture. |
Safety Profile:
-
Skin/Eye Irritant: The
-unsaturated aldehyde moiety is a potent Michael acceptor, capable of alkylating biological nucleophiles (DNA/Proteins). Wear full PPE. -
Lachrymator: Like many acrolein derivatives, it may cause respiratory irritation. Handle only in a fume hood.
References
-
Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Link
-
Stereochemistry of
-Chloroacroleins: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. Link -
Synthesis of Pyrazoles: Kumar, R., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its application. Growing Science. Link
-
Crystal Structure Analogs: Tiekink, E. R. T. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts. MDPI. Link
-
General Reactivity: PubChem Compound Summary for CID 38389, 3-Chloro-3-phenyl-2-propenal. National Center for Biotechnology Information. Link
Sources
- 1. scribd.com [scribd.com]
- 2. Organic Chemistry – Stereochemistry: Alkenes, Label E or Z - PASSchem [passchem.pressbooks.tru.ca]
- 3. 7.5 Alkene Stereochemistry and the E,Z Designation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. siue.edu [siue.edu]
- 6. 3-Chloro-3-phenyl-2-propenal | C9H7ClO | CID 38389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. (E)-3-(3-Chloro-4-fluorophenyl)acrylaldehyde | C9H6ClFO | CID 79001981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile AldrichCPR 78583-86-5 [sigmaaldrich.com]
- 10. 3-(4-Chlorophenyl)propanal | C9H9ClO | CID 11535622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 13. growingscience.com [growingscience.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Solubility Profile of 3-Chloro-3-(4-chlorophenyl)-2-propenal: A Comprehensive Guide to Determination and Thermodynamic Analysis in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. 3-Chloro-3-(4-chlorophenyl)-2-propenal, a compound belonging to the chalcone family, presents a chemical structure with potential applications in medicinal chemistry.[1][2] This guide provides a comprehensive framework for determining and analyzing the solubility of this compound in various organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol based on the widely accepted shake-flask method, and explore the application of thermodynamic models for data correlation and prediction. This document is intended to be a practical resource for researchers and formulation scientists, enabling them to systematically approach the characterization of this and similar compounds.
Introduction: The Significance of Solubility in Drug Development
The therapeutic efficacy of a drug is fundamentally linked to its ability to dissolve in physiological fluids. For orally administered drugs, dissolution is often the rate-limiting step for absorption. Poor aqueous solubility can lead to low bioavailability, variable clinical outcomes, and challenges in developing suitable dosage forms.[3] Consequently, a thorough understanding of a compound's solubility in a range of solvents is paramount during the early stages of drug development.
Organic solvents play a crucial role in various pharmaceutical processes, including synthesis, purification, crystallization, and the preparation of formulations.[4] Characterizing the solubility of a compound like this compound in different organic solvents provides invaluable data for:
-
Process Optimization: Selecting appropriate solvents for synthesis and purification to maximize yield and purity.[4]
-
Crystallization Studies: Controlling crystal habit and polymorphism, which can significantly impact the drug's physical and chemical properties.
-
Formulation Development: Designing solvent systems for liquid formulations or for use in manufacturing processes like spray drying and granulation.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo testing.
1.1. Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO | PubChem |
| Molecular Weight | 166.60 g/mol | [5] |
| IUPAC Name | (E)-3-(4-chlorophenyl)prop-2-enal | [5] |
| Structure | ||
| Image of the chemical structure of (E)-3-(4-chlorophenyl)prop-2-enal | ||
| Topological Polar Surface Area | 17.1 Ų | [5] |
| XLogP3 | 2.1 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
The presence of a polar carbonyl group and the overall non-polar character contributed by the two aromatic rings suggest that the solubility of this compound will be highly dependent on the polarity of the solvent. As a general rule for chalcones, they are typically insoluble in water but soluble in polar organic solvents.[1]
Theoretical Framework of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process. The mole fraction solubility (x) of a solute can be described by the following equation:
Where:
-
ΔH_fus is the molar enthalpy of fusion of the solute.
-
R is the universal gas constant.
-
T_m is the melting point of the solute.
-
T is the absolute temperature of the solution.
-
ΔC_p is the difference in molar heat capacity between the solid and liquid forms of the solute.
-
γ is the activity coefficient of the solute in the solution.
This equation highlights the key factors governing solubility: the physicochemical properties of the solute (melting point, enthalpy of fusion) and the interactions between the solute and the solvent, which are captured by the activity coefficient (γ).[6] An ideal solution is where γ = 1, and the solubility is solely dependent on the properties of the solute. However, in reality, solute-solvent interactions cause deviations from ideality.
Experimental Determination of Solubility
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[4]
3.1. Materials and Equipment
-
This compound (solute)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, n-hexane) of analytical grade.
-
Stoppered glass flasks or vials.
-
A constant temperature shaker bath or incubator.
-
Analytical balance.
-
Syringe filters (e.g., 0.45 µm PTFE).
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).
3.2. Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the establishment of solid-liquid equilibrium.[4]
-
Sampling and Filtration: After equilibration, stop the agitation and allow the solutions to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature) and immediately filter it through a syringe filter to remove any particulate matter.
-
Dilution and Quantification: Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method. Quantify the concentration of the solute using a pre-validated analytical technique such as UV-Vis spectrophotometry or HPLC.
-
Calculation of Solubility: The mole fraction solubility (x) can be calculated from the measured concentration.
3.3. Diagram of the Experimental Workflow
Caption: Isothermal shake-flask method workflow for solubility determination.
Data Analysis and Thermodynamic Modeling
Once experimental solubility data at different temperatures are obtained, thermodynamic models can be used to correlate the data and derive important thermodynamic parameters.
4.1. The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model widely used to correlate solubility with temperature.[7] The equation is as follows:
Where:
-
x is the mole fraction solubility.
-
T is the absolute temperature in Kelvin.
-
A , B , and C are empirical parameters obtained by fitting the experimental data. 'A' and 'B' are related to the activity coefficient, while 'C' reflects the effect of temperature on the enthalpy of fusion.[8]
4.2. Van't Hoff Equation and Thermodynamic Parameters
The apparent standard enthalpy (ΔH°), Gibbs energy (ΔG°), and entropy (ΔS°) of dissolution can be calculated from the experimental solubility data using the van't Hoff equation.[4]
The relationship between solubility and temperature is given by:
A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.
The apparent standard Gibbs energy of dissolution can then be calculated using:
And also by the fundamental thermodynamic relationship:
These thermodynamic parameters provide insight into the dissolution process:
-
ΔH° > 0 (Endothermic): Solubility increases with increasing temperature. This is the most common scenario for the dissolution of solids in liquids.
-
ΔH° < 0 (Exothermic): Solubility decreases with increasing temperature.
-
ΔG°: A negative value indicates a spontaneous dissolution process.
-
ΔS° > 0: Indicates an increase in randomness during dissolution, which is typical.[4]
Expected Solubility Trends for this compound
Based on the solubility of similar chalcone structures, we can anticipate certain trends.[9][10]
Expected Solubility Data (Illustrative)
| Solvent | Polarity Index | Expected Solubility | Rationale |
| n-Hexane | 0.1 | Low | Non-polar solvent, poor interaction with the polar carbonyl group. |
| Toluene | 2.4 | Moderate | Aromatic-aromatic (π-π) interactions may enhance solubility. |
| Ethyl Acetate | 4.4 | Good | Moderate polarity with hydrogen bond accepting capability. |
| Acetone | 5.1 | High | Polar aprotic solvent, strong dipole-dipole interactions with the carbonyl group.[9] |
| Acetonitrile | 5.8 | High | Polar aprotic solvent. |
| Ethanol | 4.3 | Good to High | Polar protic solvent, capable of hydrogen bonding with the carbonyl oxygen. |
| Methanol | 5.1 | Good to High | Similar to ethanol but more polar. |
Conclusion
This guide has outlined a comprehensive approach for the systematic determination and analysis of the solubility of this compound in organic solvents. By combining a robust experimental protocol with thermodynamic modeling, researchers can generate the high-quality data necessary for informed decision-making in process development and formulation design. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities, providing a solid foundation for advancing drug discovery and development projects.
References
- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 25, 2026.
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 25, 2026.
- Zhang, Y., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Mazzotti, M., et al. (n.d.). Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions. Journal of Physical Chemistry B.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- ResearchGate. (2025, December 18). SYNTHESIS AND STUDY OF THE PROPERTIES OF CHALCONES BASED ON SUBSTITUTED ACETOPHENONES AND 3-FORMYLINDOLE.
- Sweeting, S. G., et al. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. SciSpace.
- Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
- LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- Sweeting, S. G., et al. (2020). The solubility and stability of heterocyclic chalcones compared with trans-chalcone.
- ACS Publications. (2024, July 22).
- PubChem. (n.d.). 3-(4-Chlorophenyl)propanal. Retrieved February 25, 2026.
- VITO. (n.d.). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents.
- PubChem. (n.d.). 3-(4-Chlorophenyl)prop-2-enal. Retrieved February 25, 2026.
- International Journal of Pharmaceutical and Bio-Medical Science. (2025, January 27). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity.
- ResearchGate. (n.d.). (PDF)
- CompTox Chemicals Dashboard, EPA. (2025, October 15). Propanal, 3-chloro- Properties.
- Sigma-Aldrich. (n.d.). (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal. Retrieved February 25, 2026.
- PubChem. (n.d.). 3-Chloro-3-phenyl-2-propenal. Retrieved February 25, 2026.
- Echemi. (n.d.). 3-Chloro-3-(4-chlorophenyl)
- Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.
- Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)propionic acid 97. Retrieved February 25, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 3-(4-Chlorophenyl)prop-2-enal | C9H7ClO | CID 5924929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pub.vito.be [pub.vito.be]
- 9. scispace.com [scispace.com]
- 10. semanticscholar.org [semanticscholar.org]
Thermodynamic stability of 3-Chloro-3-(4-chlorophenyl)-2-propenal
An In-depth Technical Guide to the Thermodynamic Stability of 3-Chloro-3-(4-chlorophenyl)-2-propenal
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound (CAS: 14063-77-5), a molecule of interest for synthetic chemistry and potential applications in drug development. We will explore the intrinsic chemical features governing its stability, outline robust experimental protocols for its empirical assessment, and detail a computational workflow for predictive analysis. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of the molecule's stability profile to inform handling, storage, formulation, and development decisions.
Introduction: Understanding the Molecule and the Imperative of Stability
This compound is a halogenated α,β-unsaturated aldehyde. Its structure is characterized by a conjugated system comprising a carbonyl group, a carbon-carbon double bond, and a 4-chlorophenyl ring. Additionally, a chlorine atom is directly attached to the β-carbon of the propenal backbone, classifying it as a vinyl chloride. The confluence of these functionalities—an electrophilic conjugated system, an aromatic ring, and two distinct chlorine substituents—creates a unique and complex reactivity profile that directly impacts its thermodynamic stability.
In the context of pharmaceutical development and fine chemical synthesis, thermodynamic stability is not merely a physical parameter; it is a critical determinant of a compound's viability. It dictates shelf-life, informs required storage conditions, predicts potential degradation pathways, and influences safety and toxicity profiles. An unstable compound can lose potency, generate toxic impurities, and exhibit inconsistent performance, making a thorough stability assessment indispensable.
Synthesis and Physicochemical Profile
While various synthetic routes may exist, this compound is commonly synthesized via the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an activated substrate using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] In this case, the likely precursor is 4-chloroacetophenone. The reaction proceeds via the formation of a chloroiminium salt which acts as the formylating agent.[1]
Caption: Vilsmeier-Haack synthesis of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14063-77-5 | [5] |
| Molecular Formula | C₉H₆Cl₂O | [5] |
| Molecular Weight | 201.05 g/mol | [5] |
| Melting Point | 103-104 °C | [5] |
| Appearance | Solid | - |
| Isomer | (Z)-isomer is commercially available | [6] |
Theoretical Foundations of Thermodynamic Stability
Thermodynamic stability refers to the energy state of a system relative to its alternatives. It is governed by the Gibbs free energy (G), which integrates enthalpy (H) and entropy (S). A system will spontaneously move towards a state of lower Gibbs free energy. For a chemical compound, this translates into two primary considerations[7][8]:
-
Stability with respect to decomposition: The propensity of the molecule to break down into simpler, more stable compounds.
-
Stability with respect to phase transition: The relative stability of different crystalline forms (polymorphs) or isomers of the same molecule.[7][9]
Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides a powerful in silico framework for predicting these properties by calculating the potential energies of different molecular states.[8][10]
Key Factors Governing Stability and Degradation
The stability of this compound is a product of competing electronic and steric factors.
-
Electronic Effects: The molecule is a highly conjugated system. The aldehyde group is strongly electron-withdrawing, polarizing the entire π-system and creating electrophilic centers at the carbonyl carbon and the β-carbon. This makes the molecule susceptible to nucleophilic attack.[11]
-
Stereochemistry: The presence of the C=C double bond allows for E and Z isomers. The relative stability of these isomers depends on steric hindrance and electronic interactions. The commercial availability of the (Z)-isomer suggests it is either the thermodynamically more stable form or the kinetically favored product of its common synthesis.[6]
-
Potential Degradation Pathways: The molecule's functional groups suggest several potential routes for degradation. A comprehensive stability analysis must consider these pathways.
Caption: Potential degradation pathways for the title compound.
Experimental Protocols for Stability Assessment
A multi-faceted experimental approach is required to build a complete stability profile.
Thermal Analysis
Rationale: Thermal analysis provides quantitative data on melting, decomposition, and phase transitions as a function of temperature.
A. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and detect any thermal events like decomposition or polymorphic transitions.
-
Protocol:
-
Calibrate the DSC instrument using high-purity indium and zinc standards.
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample under a nitrogen purge (50 mL/min) from 25 °C to a temperature well above the melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Record the heat flow versus temperature. The sharp endotherm corresponds to the melting point. Exothermic events following the melt may indicate decomposition.
-
B. Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of thermal decomposition and quantify mass loss.
-
Protocol:
-
Calibrate the TGA instrument's temperature and mass scale.
-
Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Heat the sample under a nitrogen purge (50 mL/min) from 25 °C to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature. A significant drop in mass indicates decomposition. The onset temperature of this drop is a key stability indicator.
-
Forced Degradation (Stress Testing)
Rationale: Forced degradation studies are essential for identifying likely degradation products and understanding the molecule's stability under various environmental conditions. This is a cornerstone of pharmaceutical stability testing.
-
Objective: To evaluate stability under hydrolytic, oxidative, and photolytic stress.
-
General Workflow:
-
Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile).
-
Expose the solutions to the stress conditions outlined in Table 2.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a known concentration.
-
Analyze by a stability-indicating HPLC-UV method to quantify the parent compound and detect degradants.
-
Analyze stressed samples by LC-MS to identify the mass of degradation products.
-
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heated at 60 °C | Assesses stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, at room temperature | Assesses stability in alkaline environments. |
| Oxidation | 3% H₂O₂, at room temperature | Tests susceptibility to oxidative degradation. |
| Photostability | Expose solid and solution to light providing overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (ICH Q1B) | Evaluates light sensitivity. |
| Thermal | Store solid sample at elevated temperature (e.g., 80 °C) | Assesses solid-state thermal stability. |
Computational Workflow for Predictive Stability Analysis
Computational modeling provides invaluable predictive insights into molecular stability before extensive lab work is undertaken.
Caption: Workflow for computational stability prediction.
-
Objective: To determine the relative thermodynamic stabilities of the E and Z isomers and to calculate key thermodynamic parameters.
-
Protocol:
-
Structure Preparation: Build initial 3D structures of both the E and Z isomers of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable DFT method and basis set (e.g., B3LYP functional with a 6-31G(d) basis set). This step finds the lowest energy conformation for each isomer.
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and the data needed to calculate enthalpic and entropic contributions to the Gibbs free energy.
-
-
Energy Comparison: Compare the total electronic energies (including ZPVE correction) of the optimized E and Z isomers. The isomer with the lower energy is predicted to be the more stable.
-
Thermodynamic Properties: Calculate the standard enthalpy of formation and Gibbs free energy of formation for each isomer. Comparing the Gibbs free energies (ΔG) provides the most accurate prediction of relative stability at a given temperature.[12]
-
Conclusion and Forward Look
The thermodynamic stability of this compound is governed by a delicate balance of electronic delocalization, steric strain, and the inherent reactivity of its functional groups. The conjugated α,β-unsaturated aldehyde system renders it susceptible to nucleophilic attack, oxidation, and hydrolysis. A comprehensive assessment of its stability is therefore not optional but essential for its successful application.
This guide outlines a robust, integrated strategy combining predictive computational modeling with empirical testing through thermal analysis and forced degradation studies. By following these protocols, researchers can construct a detailed stability profile, identifying the most likely degradation pathways, quantifying the impact of environmental stressors, and establishing safe handling and storage procedures. This foundational knowledge is paramount for advancing the use of this molecule in research and development.
References
-
Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. MRS Bulletin. Available at: [Link]
- Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine.
-
Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Available at: [Link]
-
Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. ResearchGate. Available at: [Link]
-
Monserrat, B., et al. (2022). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Reinhardt, A. (n.d.). Computing thermodynamic properties of materials. The Reinhardt Group. Available at: [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series).
-
Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. OSTI.GOV. Available at: [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenyl)prop-2-enal. National Center for Biotechnology Information. Retrieved from [Link]
- Isloor, A. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-aminopropenal and its synthetic applications. Journal of the Serbian Chemical Society.
-
Vilsmeier-Haack Reaction. (n.d.). Name Reactions in Organic Synthesis. Available at: [Link]
- Guillén, M. D., & Goicoechea, E. (2008). Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review. Critical Reviews in Food Science and Nutrition.
-
Scribd. (2025). FINAL Vilsmeier Hacck Reaction. Retrieved from [Link]
- Choudhry, G. G., & Hutzinger, O. (1984). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins part III†: Thermodegradation of organometallics and polymers. Journal of Thermal Analysis.
-
Notario, R. (2015). Thermochemistry of Halogen-containing Organic Compounds with Influence on Atmospheric Chemistry. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-3-phenyl-2-propenal. National Center for Biotechnology Information. Retrieved from [Link]
- Organic Chemistry – Specific Name Reactions. (n.d.).
-
Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Research. Available at: [Link]
- Konstantinov, V. A., & Manzhelii, V. G. (2009). Heat transfer in solid halogenated methanes: trifluoromethane.
-
Walpen, N., et al. (2016). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology. Available at: [Link]
- Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Analytical Chemistry.
- Laha, J. K., et al. (2016). A PALLADIUM-CATALYZED ONE-POT-TWO-STEP SYNTHESIS OF α-CARBOLINE. Organic Syntheses.
-
Hiltunen, J. K., & Kunau, W.-H. (1995). Pathways of the peroxisomal degradation of unsaturated fatty acids. ResearchGate. Available at: [Link]
- Soderberg, T. (2024). 29.
- Google Patents. (n.d.). CN1785952A - Method for preparing 3' -chloropropiophenone.
-
Tuley, A., & Fast, W. (2018). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Biochemistry. Available at: [Link]
-
Walpen, N., et al. (2016). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. ResearchGate. Available at: [Link]
-
Walpen, N., et al. (2016). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. eScholarship.org. Available at: [Link]
- LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II.
- NIST/TRC Web Thermo Tables (WTT). (n.d.). 3-chloro-1-propyne. National Institute of Standards and Technology.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. One moment, please... [growingscience.com]
- 4. scribd.com [scribd.com]
- 5. echemi.com [echemi.com]
- 6. (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal | 88438-06-6 [sigmaaldrich.com]
- 7. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Computing thermodynamic properties of materials | The Reinhardt Group [reinhardt.group.ch.cam.ac.uk]
- 10. Review of computational approaches to predict the thermodynamic stability of inorganic solids (Journal Article) | OSTI.GOV [osti.gov]
- 11. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 12. A complete description of thermodynamic stabilities of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity potential of 3-Chloro-3-(4-chlorophenyl)-2-propenal derivatives
From Vilsmeier-Haack Synthesis to Heterocyclic Therapeutics
Executive Summary
The compound 3-Chloro-3-(4-chlorophenyl)-2-propenal (often referred to as
This technical guide dissects the utility of this scaffold as a divergent intermediate.[1] Unlike simple reagents, this molecule serves as a linchpin for synthesizing fused heterocycles (pyrazoles, oxazoles, pyrimidines) that exhibit potent antimicrobial , antitubercular , and anticancer profiles. The presence of the p-chlorophenyl group enhances lipophilicity (
Part 1: The Synthetic Engine (Vilsmeier-Haack Protocol)
The most robust route to this scaffold is the Vilsmeier-Haack formylation of 4-chloroacetophenone. This reaction is not merely a formylation but a chloro-formylation , converting the acetyl group into a
Mechanistic Pathway
The reaction proceeds via the formation of an electrophilic Vilsmeier reagent (chloroiminium ion) generated in situ from DMF and phosphorus oxychloride (
Key Mechanistic Steps:
-
Activation: DMF reacts with
to form the chloroiminium species.[2][3] -
Enolization: The ketone enolizes and attacks the electrophilic iminium.
-
Elimination: Loss of the oxygen functionality and introduction of the chlorine atom.
-
Hydrolysis: The resulting iminium salt is hydrolyzed to release the aldehyde.[2][3][4]
Figure 1: Vilsmeier-Haack reaction pathway for the synthesis of
Part 2: Divergent Derivatization & Biological Potential
The biological value of this compound lies in its reactivity with binucleophiles. The
1. Pyrazoles (Antimicrobial & Anti-inflammatory)[1][5]
-
Reagent: Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine).
-
Mechanism: Michael addition followed by cyclization and elimination of HCl and water.
-
Activity: 3,4-Disubstituted pyrazoles derived from this scaffold show high efficacy against M. tuberculosis H37Rv and Candida albicans. The pyrazole ring mimics peptide bonds, allowing interaction with bacterial enzymes.
2. Cyanopyridines (Anticancer)
-
Reagent: Malononitrile or ethyl cyanoacetate in the presence of ammonium acetate.
-
Activity: These derivatives interfere with DNA synthesis in rapidly dividing cells. Studies indicate activity against colon cancer (HCT-116) and glioblastoma (U-87) lines.
3. Azetidinones (Beta-Lactamase Resistant Antibiotics)[6]
-
Reagent: Schiff bases followed by reaction with chloroacetyl chloride (Staudinger reaction).
-
Activity: The resulting
-lactam ring, protected by the bulky chlorophenyl group, shows resistance to -lactamase hydrolysis, effective against MRSA strains.
Figure 2: Divergent synthesis pathways transforming the aldehyde scaffold into bioactive heterocycles.
Part 3: Biological Activity Data Summary[7][8]
The following data summarizes the potency of derivatives synthesized from this specific aldehyde scaffold, based on structure-activity relationship (SAR) studies [1, 3, 5].
| Derivative Class | Target Organism/Cell Line | Activity Metric | Notes |
| Aldehyde Precursor | Candida albicans | MIC: 25-50 µg/mL | High reactivity; acts as general electrophile. |
| N-Phenyl Pyrazole | M. tuberculosis H37Rv | MIC: 6.25 µg/mL | Comparable to Streptomycin in some assays. |
| Cyanopyridine | HCT-116 (Colon Cancer) | IC50: 0.12 - 0.81 µg/mL | Induces apoptosis via DNA intercalation. |
| Azetidinone | S. aureus (MRSA) | MIC: 12.5 - 25 µg/mL | Bulky 4-chlorophenyl group hinders enzymatic degradation. |
Part 4: Experimental Protocols
A. Synthesis of this compound
Validation: This protocol ensures the formation of the Z/E isomer mixture, predominantly Z.
-
Preparation: In a dry 250 mL round-bottom flask equipped with a drying tube (CaCl2), place N,N-dimethylformamide (DMF) (0.3 mol, 23 mL).
-
Activation: Cool to 0°C in an ice bath. Add Phosphorus Oxychloride (
) (0.3 mol, 28 mL) dropwise with vigorous stirring. Caution: Exothermic reaction. Stir for 30 minutes to form the Vilsmeier reagent (viscous/solid). -
Addition: Dissolve 4-Chloroacetophenone (0.1 mol, 15.4 g) in minimal DMF and add dropwise to the mixture.
-
Reaction: Allow temperature to rise to 25°C, then heat to 60°C for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).
-
Work-up: Pour the reaction mixture into crushed ice (500 g) containing Sodium Acetate (to buffer pH ~5-6). Stir for 2 hours. A yellow precipitate will form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Yield: ~75-85%
-
Melting Point: 70–72°C (Lit. val [1]).
-
B. General Synthesis of Pyrazole Derivatives
-
Dissolve the aldehyde (0.01 mol) in Ethanol (30 mL).
-
Add Hydrazine Hydrate (99%, 0.02 mol) or substituted hydrazine.
-
Add catalytic Glacial Acetic Acid (2-3 drops).
-
Reflux for 6–8 hours.
-
Concentrate solvent, cool, and pour into ice water. Filter the precipitate.
C. In Vitro Antimicrobial Assay (MIC Determination)
Standard: CLSI Broth Microdilution.
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (
CFU/mL). -
Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range: 100 µg/mL to 0.1 µg/mL).
-
Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).
Part 5: Toxicology & Safety Profile
Hazard Identification:
-
Aldehyde Intermediate: As an acrolein derivative, this compound is a potent lachrymator and skin irritant . It acts as a strong alkylating agent.
-
Handling: Must be handled in a fume hood. Double gloving (Nitrile) recommended.
-
-
Phosphorus Oxychloride: Reacts violently with water to release HCl and Phosphoric acid.
Metabolic Considerations: The 4-chlorophenyl moiety is relatively resistant to P450 oxidation compared to unsubstituted phenyl rings. However, the aldehyde group is subject to oxidation (to cinnamic acid derivatives) or reduction (to cinnamyl alcohols) in vivo if not cyclized.
References
-
Vilsmeier-Haack Reaction Mechanism & Protocols Source: Organic Chemistry Portal.[4] "Vilsmeier-Haack Reaction."[3][4][7][8] [Link]
-
Synthesis and Biological Evaluation of Pyrazole Derivatives Source: National Institutes of Health (PMC). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." [Link]
-
Antimicrobial Activity of Chlorinated Cinnamamides Source: MDPI (Molecules). "Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides." [Link]
-
Anticancer Potential of Propionic Acid Derivatives Source: Royal Society of Chemistry (RSC Advances). "3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells."[9] [Link]
-
Antitubercular Activity of Pyrazoles Source: PubMed. "Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. growingscience.com [growingscience.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Safety, Toxicity, and Handling of 3-Chloro-3-(4-chlorophenyl)-2-propenal
[1]
Document Control:
-
Version: 2.0 (Technical Whitepaper)[1]
-
Target Audience: Medicinal Chemists, Process Safety Engineers, drug Development Leads[1]
-
Scope: Physicochemical characterization, toxicological mechanisms, and risk mitigation strategies.
Chemical Identity & Physicochemical Profile[1][2][3]
This compound—often referred to as
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 3-Chloro-3-(4-chlorophenyl)prop-2-enal |
| Common Synonyms | |
| CAS Number | 14063-77-5 (General); 88438-06-6 ((Z)-isomer) |
| Molecular Formula | |
| Molecular Weight | 201.05 g/mol |
| SMILES | ClC1=CC=C(C(Cl)=CC=O)C=C1 |
Physical Properties
| Property | Value | Context/Implication |
| Physical State | Solid (Crystalline) | Often appears as yellow/pale-orange needles.[1] |
| Melting Point | 103–104 °C | Solid handling protocols apply; dust explosion risk is low but non-zero. |
| Solubility | DMSO, DMF, DCM, Chloroform | Poor water solubility; lipophilic nature aids membrane penetration. |
| Reactivity | High (Electrophile) | Hydrolyzes in strong acid/base; sensitive to oxidation. |
Synthesis & Impurity Profile (The Vilsmeier-Haack Route)
Understanding the synthesis is critical for safety because the impurities often dictate the immediate handling hazards (e.g., residual phosphorus halides).
Synthesis Logic:
This compound is classically prepared via the Vilsmeier-Haack reaction of 4'-chloroacetophenone.[1] The reaction converts the acetyl group into a
Diagram 1: Synthesis & Reactivity Flow
The following diagram illustrates the formation pathway and the potential "runaway" side reactions if temperature is uncontrolled.
Figure 1: Vilsmeier-Haack synthesis pathway showing the critical hydrolysis step where HCl gas may be evolved.[1]
Safety Note on Impurities:
-
Residual
: If the quench is incomplete, the crude solid may release HCl gas upon exposure to atmospheric moisture. -
DMF: Traces of dimethylformamide can facilitate skin absorption of the toxic aldehyde.
Toxicity Profile & Mechanism of Action[5]
As a Senior Application Scientist, I must emphasize that while specific LD50 data for this exact CAS is sparse in public registries, its structural class (haloacroleins) dictates a high-hazard profile.[1]
Mechanism: The "Double-Edged" Electrophile
The molecule possesses two electrophilic sites:[1]
-
The Aldehyde Carbon: Susceptible to Schiff base formation (protein crosslinking).
-
The
-Carbon: Activated by the electron-withdrawing carbonyl and the chlorine atom, this site is a potent Michael Acceptor .[1]
Toxicological Consequence:
-
Glutathione Depletion: The compound rapidly alkylates cellular glutathione (GSH), leading to oxidative stress and ferroptosis.
-
Protein Adduction: It forms covalent bonds with cysteine residues in proteins, potentially leading to skin sensitization (allergic contact dermatitis) and enzyme inhibition.
Diagram 2: Metabolic & Toxicity Pathways
Figure 2: Competition between detoxification (GSH conjugation) and toxicity (Protein adduction).[1]
Hazard Classification (Derived GHS)
Based on Structure-Activity Relationships (SAR) of
-
Acute Toxicity (Oral): Category 3 or 4 (Harmful/Toxic if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation) or Category 1B (Corrosive) if wet/occluded. Treat as Corrosive.
-
Serious Eye Damage: Category 1 (Irreversible damage possible due to alkylation of corneal proteins).
-
Sensitization: Skin Sensitizer Category 1 (High potential).
-
STOT-SE: Category 3 (Respiratory Irritation - Lachrymator).[1]
Safe Handling & Control Measures
Engineering Controls
-
Containment: Handle only inside a certified chemical fume hood.[1]
-
Airflow: Minimum face velocity of 100 fpm (0.5 m/s).
-
HEPA Filtration: If handling micronized powder, use a powder containment hood or glovebox.[1]
Personal Protective Equipment (PPE) Matrix
| Body Part | Hazard | Recommended Protection |
| Eyes | Corrosive Vapors/Dust | Chemical splash goggles + Face shield (if >5g).[1] Do not rely on safety glasses. |
| Hands | Permeation/Irritation | Double gloving: Inner Nitrile (4 mil) + Outer Butyl or Viton (for prolonged contact). Avoid Latex. |
| Respiratory | Dust/Aerosol | If outside hood: Full-face respirator with OV/P100 (Organic Vapor + Particulate) cartridges.[1] |
| Body | Skin Absorption | Tyvek® lab coat or chemical-resistant apron.[1] |
Decontamination & Spill Response
Neutralization Solution: Do not use water alone (poor solubility). Use a mixture of:
-
Ethanol or Isopropanol (solvent)[1]
-
5% Aqueous Sodium Bicarbonate (base)[1]
-
Small amount of Sodium Bisulfite (nucleophile to quench the aldehyde).
Protocol:
-
Absorb liquid spills with vermiculite.
-
Treat solids with the neutralization solution slowly (exothermic).
-
Collect as hazardous organic waste (Halogenated).
Storage & Stability
-
Temperature: Store at 2–8 °C (Refrigerated). Thermal degradation releases HCl.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The aldehyde is prone to autoxidation to the corresponding carboxylic acid (3-chloro-3-(4-chlorophenyl)acrylic acid).[1]
-
Incompatibilities: Strong oxidizers, strong bases (causes polymerization), and amines (rapid exothermic reaction).
References
-
PubChem. (n.d.).[2] this compound (Compound). National Library of Medicine. Retrieved from [Link]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1][3] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2024).[4] Toxicological Profile for Acrolein and Derivatives. Centers for Disease Control and Prevention.[4] Retrieved from [Link]
Troubleshooting & Optimization
Optimizing yield of 3-Chloro-3-(4-chlorophenyl)-2-propenal in Vilsmeier-Haack reactions
Topic: Optimizing Yield of 3-Chloro-3-(4-chlorophenyl)-2-propenal Ticket ID: VH-OPT-4CL-ACETO Status: Open Assigned Specialist: Senior Application Scientist[1]
Module 1: Critical Process Parameters (The "Why" & "How")
Welcome to the optimization hub for the synthesis of This compound (also known as
Unlike simple aromatic formylation, this reaction is a multi-step cascade occurring in a single pot.[1] Understanding the stoichiometry and thermal profile is the difference between a 40% yield (with tarry byproducts) and an 85%+ isolated yield.[1]
The Mechanistic Cascade
To optimize, you must visualize the reaction as three distinct phases:
-
Reagent Formation: DMF + POCl
Chloroiminium Salt (Vilsmeier Reagent).[1][2][3] Exothermic. -
Activation & Chlorination: The reagent attacks the ketone enol, converting the
bond to a bond and forming a reactive alkene intermediate.[1] -
Formylation: A second equivalent of the reagent attacks the activated methyl group (now an enamine-like species) to install the aldehyde functionality.[1]
Critical Insight: Because this is a double-addition process (chlorination + formylation), stoichiometry is king .[1] You cannot use the standard 1:1 ratios used for aromatic ring formylation.[1] You need a minimum of 3 equivalents of the Vilsmeier reagent to drive the reaction to completion and prevent the formation of mono-chlorinated vinyl side products.[1]
Visualizing the Workflow
The following diagram outlines the optimized process flow and the critical decision points where yield is often lost.
Caption: Optimized workflow for Arnold-Vilsmeier transformation. Note the critical temperature ramp from Step 2 to Step 3.[1]
Module 2: Standard Operating Procedure (SOP)
Objective: Synthesis of this compound on a 50 mmol scale. Target Yield: >80% Purity: >95% (by HPLC/NMR)
Reagents & Stoichiometry
| Component | Role | Equivalents | Mass/Vol | Notes |
| 4'-Chloroacetophenone | Substrate | 1.0 | 7.73 g | Must be dry.[1] |
| POCl | Reagent | 3.0 | 14.0 mL | Freshly distilled is best.[1] Yellow = Bad.[1] |
| DMF | Reagent/Solvent | 4.0 - 5.0 | ~19.0 mL | Anhydrous (<0.05% H |
Step-by-Step Protocol
-
Vilsmeier Reagent Preparation (The "Cold" Step):
-
Charge a flame-dried 3-neck Round Bottom Flask (RBF) with anhydrous DMF (5.0 equiv) under Argon/Nitrogen.
-
Add POCl
(3.0 equiv) dropwise via a pressure-equalizing addition funnel.[1] -
Observation: The solution will turn pale yellow/orange and may solidify (Vilsmeier salt precipitation).[1] Stir for 30 mins at 0°C.
-
-
Substrate Addition:
-
The Reaction (The "Hot" Step):
-
Remove the ice bath.[1] Allow to warm to Room Temperature (RT).
-
Heat the reaction mixture to 70°C .
-
Monitor: Maintain 70-80°C for 3-5 hours.
-
Checkpoint: Check TLC/HPLC.[1] You are looking for the disappearance of the intermediate
-chlorovinyl species (which forms quickly) and conversion to the aldehyde.[1]
-
-
Quench & Hydrolysis (Critical for Yield):
-
Cool the mixture to RT.
-
Pour the reaction mixture slowly onto crushed ice (approx. 5x volume) with vigorous stirring.
-
Neutralization: Adjust pH to ~5-6 using Sodium Acetate (solid or saturated solution).[1] Avoid strong bases like NaOH which can cause haloform-type cleavage or polymerization.[1]
-
Stir for 1-2 hours. The iminium salt hydrolyzes slowly; rushing this step leaves water-soluble intermediates behind.[1]
-
Filter the precipitated solid (yellow) or extract with Ethyl Acetate/DCM.[1]
-
Module 3: Troubleshooting Hub (FAQs)
Issue 1: Low Yield (<50%)
-
Diagnosis: Likely moisture contamination or insufficient reagent.[1]
-
The Science: POCl
reacts violently with water to form phosphoric acid.[1] If your DMF is "wet," you destroy your Vilsmeier reagent before it starts.[1] -
Fix: Use anhydrous DMF (water < 200 ppm).[1] Increase POCl
to 3.5 equivalents.
Issue 2: "Tar" or Black Polymer Formation [1]
-
Diagnosis: Thermal runaway or addition too fast.[1]
-
The Science: The Vilsmeier reagent is thermally unstable above 60°C on its own.[1] If you heat too fast before the substrate is mixed, or if the initial addition of POCl
exceeded 20°C, you generate decomposition products that catalyze polymerization.[1] -
Fix: Strictly control the 0°C addition phase. Do not heat above 80°C.
Issue 3: Product contains 1-chloro-1-(4-chlorophenyl)ethene
-
Diagnosis: Incomplete reaction (Step 2 of the cascade failed).
-
The Science: The reaction stopped after chlorination but before formylation.[1]
-
Fix: This indicates the reaction temperature was too low or time too short.[1] Ensure the reaction is held at 70-80°C for at least 3 hours. Verify you have at least 3 equivalents of Vilsmeier reagent.[1]
Issue 4: Reversion to Acetophenone
-
Diagnosis: Hydrolysis pH too high or incomplete conversion.[1]
-
The Science: While rare for this specific derivative, highly alkaline hydrolysis (pH > 10) can attack the aldehyde.[1]
-
Fix: Use Sodium Acetate (NaOAc) to buffer the quench to pH 5-6.[1] Do not use NaOH pellets directly.[1]
Troubleshooting Logic Tree
Caption: Diagnostic tree for isolating yield-killing variables in Vilsmeier-Haack protocols.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1][5] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1]
-
Authority: The definitive review on Vilsmeier chemistry, establishing the "Arnold" variation mechanism.[1]
-
-
Organic Syntheses. (2010). Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2010, 87, 201-208.[1]
- Authority: Provides validated workup procedures and safety d
-
BenchChem Technical Support. (2025). Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride.
-
Jones, G., & Stanforth, S. P. (2000).[1][5] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
- Authority: Detailed insights into the stoichiometry required for conjugated systems and acetophenone deriv
Sources
Technical Support Center: Purification of 3-Chloro-3-(4-chlorophenyl)-2-propenal
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with crude 3-Chloro-3-(4-chlorophenyl)-2-propenal. The following troubleshooting guides and FAQs address common challenges encountered during its purification, emphasizing the scientific principles behind each methodological choice to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. For syntheses involving a Vilsmeier-Haack type reaction on 4-chloroacetophenone, common impurities include:
-
Unreacted Starting Materials: Residual 4-chloroacetophenone.
-
Reaction Intermediates: Incompletely formed product or partially chlorinated species.
-
Side-Reaction Products: Self-condensation products of the starting materials or regioisomers where chlorination occurred at a different position, although this is less common for this specific substrate.[1]
-
Solvent and Reagent Residues: High-boiling point solvents (e.g., DMF) or residual phosphorus oxychloride.
Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to estimate the level of unreacted starting materials before work-up.[2][3]
Q2: Which primary purification method—recrystallization or column chromatography—is most suitable for this compound?
A2: The choice depends on the impurity profile and the desired scale of purification.
-
Recrystallization is the preferred method for large quantities of material (>5 g) where the crude product is relatively pure (>85-90%) and the impurities have significantly different solubility profiles from the desired product. It is faster, more cost-effective, and generally easier to scale up.[4]
-
Column Chromatography is ideal for purifying smaller quantities (<5 g), for separating mixtures with very similar compounds (e.g., regioisomers), or when the crude product is highly impure.[5][6] While highly effective, it is more labor-intensive and requires larger volumes of solvent.
The following diagram outlines a decision-making workflow.
Caption: Troubleshooting workflow for failed recrystallization.
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase (solvent) passes through it. [7]Less polar compounds typically elute faster than more polar compounds on a polar stationary phase like silica gel.
Q6: Two compounds (my product and an impurity) are not separating and have the same Rf value on TLC. What can I do?
A6: Co-elution is a common problem indicating that the chosen solvent system does not have sufficient resolving power for your mixture.
Causality & Solution: The polarity of the mobile phase is not optimized to differentiate between the adsorption strengths of your compounds to the stationary phase.
-
Change Solvent Polarity: The "rule of thumb" is to aim for an Rf value of ~0.3 for your target compound. If your compounds are co-eluting at a high Rf (>0.6), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., switch from 20% Ethyl Acetate/Hexane to 10% Ethyl Acetate/Hexane). If they are co-eluting at a low Rf (<0.1), the system is not polar enough; increase the proportion of the polar solvent.
-
Change Solvent System Entirely: If adjusting polarity doesn't work, the selectivity of the solvent system is the issue. The interactions between your compounds and the solvent need to be altered. Try a different solvent system with similar polarity but different chemical properties. For example, if Hexane/Ethyl Acetate fails, try a system like Dichloromethane/Methanol or Toluene/Acetone. [8]* Change the Stationary Phase: In difficult cases, switching from standard silica gel (slightly acidic) to another stationary phase like alumina (which can be acidic, neutral, or basic) or a reversed-phase silica (C18) can provide the necessary selectivity for separation. [7]
Q7: My column is running extremely slowly. How can I fix this without compromising the separation?
A7: A slow flow rate is typically caused by improper column packing or issues with the stationary phase.
| Potential Cause | Scientific Rationale | Corrective Action |
| Silica gel is too fine | Finer particles lead to a more densely packed column with smaller interstitial spaces, impeding solvent flow. | Use silica gel with a larger mesh size (e.g., 60-120 mesh instead of 230-400 mesh for gravity columns). For flash chromatography, ensure you are using the correct grade. |
| Column packed poorly | Air bubbles or channels were not removed, or the silica was compacted too much. | Pack the column as a slurry ("wet packing") to ensure a homogenous bed free of air bubbles. [7]Avoid tapping the column excessively after packing. |
| Precipitation on the column | The sample was loaded in a solvent in which it is not fully soluble, causing it to precipitate at the top of the column and block flow. | Load the sample in the minimum amount of a strong solvent, adsorb it onto a small amount of silica, dry it, and then load the resulting powder onto the column ("dry loading"). [5] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Solvent Selection: Place ~50 mg of crude this compound in a test tube. Add ethanol dropwise. The compound should be sparingly soluble at room temperature but dissolve completely upon heating. This confirms ethanol is a suitable solvent.
-
Dissolution: Place 5.0 g of the crude material into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add 50 mL of ethanol and heat the mixture to a gentle boil with stirring on a hot plate.
-
Create a Saturated Solution: Continue adding hot ethanol in small portions until all the solid has just dissolved. Note the total volume added.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. [9]5. Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [9]7. Washing: Wash the crystals with a small amount (2 x 10 mL) of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Leave the crystals under vacuum on the funnel to pull air through and partially dry them. Then, transfer the crystals to a watch glass to air dry completely. Confirm purity via melting point or NMR analysis.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Clamp a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. [5]Prepare a slurry of silica gel (typically 40-50 times the weight of your crude sample) in the chosen eluent. [5][7]Pour the slurry into the column and allow it to pack under gravity, tapping gently to ensure a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a polar solvent (like dichloromethane or acetone). Add ~2 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a final layer of sand to protect the surface.
-
Elution: Carefully add the eluent to the column. Apply positive pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. [10]7. Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
References
- Vertex AI Search. (n.d.). Troubles with cinnamaldehyde extraction - A few general questions.
- BenchChem. (2025). Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives.
- BenchChem. (2025). Application Notes: 3-(3-Chloro-4-fluorophenyl)propanal as a Precursor for Heterocyclic Compound Synthesis.
- Utah Tech University. (n.d.). Isolation of Cinnamaldehyde from Cinnamon.
- (n.d.). Recrystallization - Single Solvent.
- University of Victoria. (n.d.). Column chromatography.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Chemistry and Industry of Forest Products. (2009, December 30). Process for Purification of Cinnamicaldehyde from Cinnamon Oil.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- SciSpace. (n.d.). APPENDIX 3E Column Chromatography.
- ITW Reagents. (n.d.). Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation.
- Magritek. (n.d.). Column Chromatography.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- (n.d.). Recrystallization-1.pdf.
- Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. scispace.com [scispace.com]
- 6. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. magritek.com [magritek.com]
Controlling temperature to minimize side reactions in 3-Chloro-3-(4-chlorophenyl)-2-propenal synthesis
Topic: Minimizing Side Reactions in 3-Chloro-3-(4-chlorophenyl)-2-propenal Synthesis
-Chloroacrolein DerivativesExecutive Summary
You are synthesizing This compound via the Vilsmeier-Haack reaction using 4'-chloroacetophenone , DMF , and
This reaction is a "thermal tightrope." The formation of the Vilsmeier reagent is highly exothermic and prone to thermal runaway, yet the subsequent formylation-chlorination of the acetophenone requires sustained heating to overcome the activation energy. Deviations of
This guide breaks down the thermal thermodynamics of each phase and provides actionable troubleshooting protocols.
Phase I: Vilsmeier Reagent Formation (The "Cold" Phase)
Thermodynamic Goal: Kinetic control of the iminium salt formation while suppressing thermal runaway.
The Protocol:
-
Charge: Anhydrous DMF (3.0 equiv) into the reactor.
-
Cool: Bring internal temperature to
. -
Add: Add
(1.2 - 1.5 equiv) dropwise. -
Critical Control: Rate of addition must be governed by the internal temperature, never exceeding
.
Troubleshooting Q&A:
Q: My solution turned black and viscous immediately upon adding
. What happened?
A: You likely experienced a localized thermal runaway . The reaction between DMF and
-
Fix: Ensure vigorous stirring (high RPM) to dissipate heat away from the addition tip. Use a jacketed addition funnel if scaling up.
Q: Can I prepare the reagent at room temperature to save time?
A: No. While the Vilsmeier reagent can be stored at room temperature for short periods, its formation must be cold. Generating it at
Phase II: Substrate Addition & Heating (The "Hot" Phase)
Thermodynamic Goal: Driving the enolization and formylation of 4'-chloroacetophenone without triggering polymerization of the diene product.
The Protocol:
-
Add: 4'-chloroacetophenone (dissolved in minimal DMF) to the cold Vilsmeier reagent.
-
Warm: Allow to reach Room Temperature (
) over 30 mins. -
Heat: Ramp to
and hold for 2-4 hours.
Troubleshooting Q&A:
Q: I see a significant amount of "tar" sticking to the flask walls. Is my temperature too high?
A: Likely, yes.[1] The product, this compound, contains an electron-deficient diene system.[1] At temperatures
-
Fix: Cap your reaction temperature at
. If conversion is slow, extend the time, not the temperature.
Q: HPLC shows a peak corresponding to the non-chlorinated keto-aldehyde. Why?
A: This indicates incomplete chlorination , often caused by insufficient energy (temperature too low) or insufficient
-
Fix: Ensure the reaction holds at
for at least 2 hours.
Phase III: Quenching & Hydrolysis (The "Danger" Phase)
Thermodynamic Goal: Safe dissipation of neutralization heat.
The Protocol:
-
Cool: Reaction mixture must be cooled to
. -
Transfer: Pour the reaction mixture into crushed ice/sodium acetate buffer. NEVER pour water into the reaction mixture.
-
Control: Maintain quench temperature
.
Troubleshooting Q&A:
Q: Why did my yield drop significantly after quenching, even though TLC showed full conversion?
A: You likely hydrolyzed your product. While
-
Fix: The quench is exothermic due to excess
reacting with water to form and . You must use excess ice to act as a heat sink.
Data Summary: Temperature vs. Impurity Profile
| Temperature Zone | Dominant Reaction | Primary Impurity/Risk | Corrective Action |
| < 0°C | Reagent Formation | Frozen DMF; slow kinetics | Keep between 0-5°C. |
| 0°C - 10°C | Ideal Reagent Formation | N/A | Maintain vigorous stirring.[1][2] |
| 25°C - 40°C | Substrate Enolization | Incomplete intermediate (Alcohol) | Ramp to 60°C for completion.[1] |
| 60°C - 70°C | Ideal Product Synthesis | N/A | Monitor via HPLC/TLC. |
| > 80°C | Polymerization | Black Tar / Oligomers | Reduce temp; check stoichiometry.[1] |
| Quench > 30°C | Hydrolysis | Reversion to Acetophenone | Use more ice; slower addition. |
Visualizing the Process Flow
The following diagram illustrates the critical temperature nodes and the specific chemical pathways active at each stage.
Caption: Workflow diagram highlighting critical temperature control points (Blue = Cooling required, Red = Heating/Exotherm risk) to prevent runaway and polymerization.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1][3] The Vilsmeier–Haack Reaction (Review).[2][3][4][5][6][7][8][9][10][11] Comprehensive Organic Synthesis, 2, 777-794.[1]
-
Jones, G., & Stanforth, S. P. (2000).[1][3][9] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[1][9] [1]
-
BenchChem Technical Data. (2025). Vilsmeier Reagent Stability and Storage Conditions.
-
Organic Syntheses. (1940).[3] Formylation of dimethylaniline (General Vilsmeier Protocol). Organic Syntheses, Coll.[1][3] Vol. 2, p.223.[1]
-
Mettler Toledo. (2025). Thermal Hazards of the Vilsmeier-Haack Reaction.
Sources
- 1. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier haack reaction | PPTX [slideshare.net]
Removing phosphorus oxychloride (POCl3) residues from 3-Chloro-3-(4-chlorophenyl)-2-propenal
Technical Support Center: Vilsmeier-Haack Workup & Purification Guide
Topic: Removing Phosphorus Oxychloride (POCl
Executive Summary
This guide addresses the critical challenge of removing phosphorus oxychloride (POCl
The Solution: Do not use a standard water quench.[1] You must employ a Buffered Reverse Quench using Sodium Acetate (NaOAc) to control pH and temperature simultaneously, preventing product degradation while fully hydrolyzing POCl
Module 1: The Critical Safety & Chemistry Logic
Q: Why is my product decomposing during the standard ice-water quench? A: The standard quench creates a "perfect storm" for degradation.[2]
-
Exotherm: Hydrolysis of POCl
is highly exothermic.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Acid Spike: It generates 3 moles of HCl and 1 mole of H
PO per mole of POCl .[1] -
The Mechanism: Your product is a vinyl chloride aldehyde.[2][1] In the presence of strong acid and heat, the vinyl chloride moiety undergoes hydrolysis, reverting the molecule back to 4'-chloroacetophenone (starting material).
Q: What is the "Reverse Quench" and why is it required? A: In a standard quench, you add water to the reaction.[1] This causes an immediate spike in acid concentration while the product is still present. In a Reverse Quench , you add the reaction mixture to a large volume of buffered solution.[1]
-
Benefit 1: The pH remains controlled (buffered) throughout the addition.
-
Benefit 2: The heat is dissipated into a larger thermal mass.
Module 2: The "Gold Standard" Quenching Protocol
Protocol ID: VH-NaOAc-Quench
Application: Removal of >99% POCl
Reagents Required:
-
Quench Buffer: 3.0 M Aqueous Sodium Acetate (NaOAc).[1] Note: Use approx. 3-4 mL of buffer per 1 mL of POCl
used. -
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2][1]
-
Wash Solution: Saturated Sodium Bicarbonate (NaHCO
).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step-by-Step Procedure:
-
Preparation:
-
Cool the reaction mixture (containing product + POCl
) to 10–15°C. -
In a separate large flask, prepare the 3.0 M NaOAc solution . Cool this buffer to 0–5°C and stir vigorously.
-
-
The Reverse Quench (Critical Step):
-
Transfer the reaction mixture slowly (dropwise or thin stream) into the vigorously stirred NaOAc solution.
-
Temperature Control: Monitor the internal temperature of the quench flask. Do not allow it to exceed 20°C .
-
Observation: You will see fumes (HCl) and heat generation.[2][1] The NaOAc neutralizes the HCl immediately, forming acetic acid (a weaker acid that does not degrade your product).[1]
-
-
Post-Quench Stir:
-
Once addition is complete, allow the mixture to stir at room temperature for 30–60 minutes. This ensures all "trapped" POCl
(often inside viscous oil droplets) is fully hydrolyzed to water-soluble phosphates.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Phase Separation:
-
Extract the mixture with your organic solvent (DCM or EtOAc).
-
The Cut: The aqueous layer now contains the hydrolyzed phosphorus species (H
PO , NaH PO ). The organic layer contains your aldehyde.
-
Module 3: Purification & Phosphorus Removal
Q: I still see phosphorus peaks in my NMR. How do I remove the final traces? A: Phosphorus species can be "sticky," often acting as surfactants that cling to the organic phase.[1] Use this washing sequence:
| Wash Step | Solution | Purpose |
| 1. Acid Removal | Water (2x) | Bulk removal of acetic acid and salts. |
| 2.[1] Phosphate Strip | Sat. NaHCO | Crucial. Converts residual H |
| 3. Drying | Brine + Na | Removes trapped water.[1] Dry over Sodium Sulfate for at least 30 mins. |
Q: My product is an oil/low-melting solid. How do I polish it? A: this compound has a low melting point (approx 20–30°C depending on purity).
-
If Solid: Recrystallize from Hexane/Ethyl Acetate (9:1) or Isopropanol/Water .[2][1] Dissolve at mild heat (<50°C) to avoid decomposition.
-
If Oil: Do not distill at atmospheric pressure; it will decompose.[1] Use High-Vacuum Distillation (0.1–0.5 mmHg). If the boiling point is too high even under vacuum, purify via Flash Chromatography on silica gel (neutralized with 1% Triethylamine to prevent acid degradation on the column).
Module 4: Visualizing the Workflow
The following diagram illustrates the fate of the Phosphorus and Chlorine atoms during the optimized workup.
Caption: Flowchart demonstrating the "Reverse Quench" pathway to segregate phosphorus byproducts from the aldehyde.
Module 5: Troubleshooting (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Product reverts to ketone (Acetophenone) | Acid hydrolysis during quench. | Switch to Sodium Acetate buffer immediately.[1] Ensure quench temp <20°C. |
| Emulsion forms during extraction | Phosphates acting as surfactants.[1] | Add Solid NaCl to saturate the aqueous layer. Filter the biphasic mixture through a Celite pad if "rag layer" persists. |
| Pink/Red color in crude product | Oligomerization of the aldehyde. | Treat the organic solution with Activated Charcoal (5% w/w) for 15 mins, then filter. |
| "Smoking" during quench | Addition is too fast. | Stop addition. Cool buffer back to 0°C. Resume addition at a slower rate. |
References
-
Li, X., et al. (2012).[1] Process Development of a Vilsmeier–Haack Reaction: Safe Quenching of POCl3. Organic Process Research & Development, 16(11), 1727–1730.[1]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1]
-
PubChem Compound Summary. (2025). 3-Chloro-3-phenyl-2-propenal (Analogous Stability Data). National Center for Biotechnology Information.[1]
-
BenchChem Technical Support. (2025). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
Sources
Improving storage stability of 3-Chloro-3-(4-chlorophenyl)-2-propenal
Technical Support Center: 3-Chloro-3-(4-chlorophenyl)-2-propenal
Welcome to the technical support guide for this compound (CAS No. 14063-77-5). This document provides researchers, scientists, and drug development professionals with essential information for improving the storage stability of this compound, along with troubleshooting advice for common issues encountered during its use. The inherent reactivity of its α,β-unsaturated aldehyde and vinyl chloride functional groups necessitates specific handling and storage protocols to ensure its integrity and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The compound's structure contains two highly reactive functional groups: an α,β-unsaturated aldehyde and a vinyl chloride. This makes it susceptible to several degradation pathways:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, especially when exposed to atmospheric oxygen. This process can be accelerated by light and trace metal impurities.
-
Polymerization: Like many unsaturated aldehydes, this compound can undergo polymerization, especially at the alkene double bond.[1][2] This process can be initiated by heat, light, or acidic/basic impurities, leading to the formation of insoluble oligomers or polymers.
-
Hydrolysis: While generally less rapid than oxidation or polymerization, the vinyl chloride moiety can be susceptible to hydrolysis under certain conditions, which would alter the compound's structure and reactivity.
Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?
A2: To mitigate the degradation pathways mentioned above, stringent storage conditions are critical. Based on supplier recommendations and general chemical principles for reactive aldehydes, the following conditions are advised:
-
Temperature: Refrigerate the compound. A temperature of 2-8°C is standard. For long-term storage, some protocols suggest temperatures as low as -20°C, but care must be taken to prevent the solvent from freezing if the compound is in solution.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2] This is the most crucial step to prevent oxidation. After each use, the container should be purged with inert gas before resealing.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[3] Light can provide the energy to initiate polymerization and oxidation.
-
Container: Store in a tightly sealed, appropriate container, such as a glass vial with a PTFE-lined cap, to prevent moisture ingress and vapor loss.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of all chemical degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aldehyde functional group.[2] |
| Light | Store in the dark (Amber Vial/Foil) | Prevents light-induced polymerization and oxidation. |
| Container | Tightly sealed, inert material | Prevents exposure to air and moisture. |
Q3: I've just received a new batch. What is the first thing I should do?
A3: Upon receipt, it is best practice to aliquot the compound into smaller, single-use quantities under an inert atmosphere. This minimizes the number of times the main stock container is opened, reducing the cumulative exposure to atmospheric oxygen and moisture. This also prevents potential contamination of the entire batch. Each aliquot should be clearly labeled and stored under the ideal conditions described in Q2.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter, providing explanations and actionable solutions.
Q4: My compound, which was a pale yellow solid, has developed a darker yellow or brownish color. What does this indicate?
A4: A change in color is a common visual indicator of degradation.[1] This is often due to the formation of conjugated polymeric side products or oxidation. The compound is likely no longer pure and its use could lead to inconsistent experimental results.
-
Recommended Action: Before using the material, you must assess its purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or even simple Thin-Layer Chromatography (TLC) can help quantify the extent of degradation.[4][5][6] If significant impurity peaks are observed, the compound should either be discarded or re-purified.
Q5: I have observed a precipitate or solid formation in my container of the compound. Can I still use the supernatant?
A5: The formation of a precipitate is a strong indicator of polymerization.[1] The aldehyde molecules have likely reacted with each other to form insoluble oligomers. The supernatant may still contain some of the desired monomer, but its concentration will be lower than expected, and it may be contaminated with soluble degradation products.
-
Recommended Action:
-
Do not heat the sample to redissolve the solid, as this will likely accelerate further degradation.
-
Carefully decant a small amount of the supernatant for analysis.
-
Analyze the purity of the supernatant using HPLC or NMR to determine the concentration of the active compound and identify any impurities.[3]
-
If the purity is deemed acceptable for your application, use it immediately. However, for sensitive applications, it is highly recommended to use a fresh, pure batch of the compound.
-
Q6: My NMR/HPLC analysis shows new, unexpected peaks. What are the likely degradation products?
A6: The appearance of new peaks confirms that the compound has degraded. Based on its chemical structure, the most probable degradation products are:
| Degradation Product | Formation Pathway | Expected Analytical Signature |
| 3-(4-chlorophenyl)-2-propenoic acid | Oxidation of the aldehyde | In ¹H NMR, the aldehyde proton peak (~9.5-10.5 ppm) will disappear, and a new, broad carboxylic acid proton peak (>10 ppm) may appear. HPLC retention time will shift significantly. |
| Polymer/Oligomer | Polymerization of the alkene | In ¹H NMR, this may appear as broad, unresolved humps in the baseline. In HPLC, it may manifest as broad, late-eluting peaks or baseline noise. It may also be insoluble and not appear in the analysis at all. |
-
Recommended Action: Compare the analytical data of the degraded sample with a certified pure reference standard if available.[4] This is the most reliable way to confirm the identity of the main peak and quantify impurities.
Experimental Protocols & Workflows
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a working concentration of ~50-100 µg/mL with acetonitrile.
-
HPLC System & Column:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detector: UV, set to an appropriate wavelength (e.g., 254 nm or 280 nm, determined by a UV scan).
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start at 50% B, hold for 1 min. Ramp to 95% B over 10 min. Hold at 95% B for 2 min. Return to 50% B over 1 min and re-equilibrate for 3 min.
-
-
Data Analysis: Integrate all peaks. Purity is expressed as the peak area of the main compound divided by the total peak area of all components. A pure sample should exhibit a single major peak.[6]
Diagram 1: Key Degradation Pathways
This diagram illustrates the two primary mechanisms by which this compound degrades.
Caption: Workflow for receiving and preparing the compound for storage.
References
- Echemi. (n.d.). 3-Chloro-3-(4-chlorophenyl)-2-methyl-2-propenal Safety Data Sheets.
- BenchChem. (2025). Best practices for handling and storing volatile aldehyde standards.
- askIITians. (2009, April 23). Criteria of purity of organic compounds.
- BenchChem. (2025). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
- Fiveable. (2025, September 15). α,β-unsaturated aldehyde Definition.
- PubChem. (n.d.). 3-(4-Chlorophenyl)propanal.
- Pell Wall Perfumes Blog. (2013, February 7). Aldehydes: identification and storage.
- PubChem. (n.d.). 3-(4-Chlorophenyl)prop-2-enal.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
- Echemi. (n.d.). 3-chloro-3-(4-chlorophenyl)acrolein.
- SlidePlayer. (n.d.). Effects of Conjugation in α,β-Unsaturated Aldehydes and Ketones.
- LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Kokkoli, A., et al. (2025, December 11). Vinyl Chloride Degradation Using Ozone-Based Advanced Oxidation Processes: Bridging Groundwater Treatment and Machine Learning for Smarter Solutions. PMC.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal.
Sources
Troubleshooting low conversion rates in 3-Chloro-3-(4-chlorophenyl)-2-propenal formation
Technical Support Center: Synthesis of 3-Chloro-3-(4-chlorophenyl)-2-propenal
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a Vilsmeier-Haack reaction on 4-chloroacetophenone. Low conversion rates are a common challenge, and this document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows little to no conversion of the starting 4-chloroacetophenone. What are the primary causes?
A: A complete lack of conversion almost always points to an issue with the Vilsmeier reagent, the key electrophile in this reaction.[1] The reagent is highly sensitive and its effective formation is paramount for the reaction to proceed.
Primary Suspects & Solutions:
-
Inactive Vilsmeier Reagent Due to Moisture: The Vilsmeier reagent is a chloroiminium salt formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] It is extremely sensitive to moisture and reacts violently with water, leading to rapid hydrolysis and complete deactivation.[4]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade solvents and ensure your starting materials are dry.[5]
-
-
Degraded Reagents: The quality of your starting materials, DMF and POCl₃, is critical.
-
DMF Quality: Over time, DMF can decompose into dimethylamine and formic acid.[6] Dimethylamine, being a nucleophile, will consume the Vilsmeier reagent as it forms.[7] A quick "sniff test" can be indicative; if the DMF has a strong fishy odor, it has likely degraded and should be purified or replaced.[7]
-
POCl₃ Quality: Phosphorus oxychloride can also degrade upon exposure to atmospheric moisture. While it may not always fume upon opening, its efficacy can be compromised.[8] If you suspect degradation, using a fresh bottle or distilling the POCl₃ may be necessary.[8]
-
-
Improper Reagent Formation Temperature: The reaction between DMF and POCl₃ is highly exothermic.[2][4] If the temperature is not controlled, the Vilsmeier reagent can decompose as it forms.
Q2: The reaction is sluggish and incomplete, with both starting material and product visible on TLC even after extended reaction times. How can I improve the conversion rate?
A: A sluggish or incomplete reaction suggests that while the Vilsmeier reagent is likely active, the reaction conditions are suboptimal for your specific substrate. The key is to find the right balance between activating the substrate and preventing decomposition.
Optimization Strategies:
-
Reaction Temperature: While the Vilsmeier reagent is formed at 0-5 °C, the subsequent reaction with the 4-chloroacetophenone (an enolizable ketone) may require higher temperatures to proceed at a reasonable rate.[9][10]
-
Solution: After adding the 4-chloroacetophenone solution to the prepared Vilsmeier reagent at low temperature, allow the mixture to slowly warm to room temperature. If the reaction remains slow (as monitored by TLC), cautiously increase the temperature in increments (e.g., to 40 °C, then 60-80 °C).[5][11] Be aware that excessive heat can lead to decomposition.[6]
-
-
Reagent Stoichiometry: The molar ratio of the reactants plays a crucial role. For less reactive substrates, a stoichiometric excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.[5]
-
Solution: Try increasing the excess of the Vilsmeier reagent. A common starting point is 1.0 to 1.2 equivalents of POCl₃ relative to DMF, and then using 1.5 to 2.0 equivalents of this pre-formed reagent relative to the 4-chloroacetophenone.
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction works by electrophilic attack on an electron-rich species.[11] In this case, it is the enol or enolate form of 4-chloroacetophenone.[12][13] While the 4-chloro group on the phenyl ring is electron-withdrawing, the reaction occurs at the acetyl group's alpha-carbon. The rate-limiting step may be the formation of the enol.
-
Solution: Ensure adequate time and appropriate temperature for the reaction. The conditions that favor enolization, such as the presence of the Vilsmeier complex itself, are inherent to the reaction, but sufficient thermal energy may be required to overcome the activation barrier.
-
Q3: My reaction mixture turned dark/black, and I isolated a tarry residue instead of the desired product. What went wrong?
A: Darkening of the reaction mixture, especially the formation of tar, is a clear indicator of decomposition.[5][6] This can happen to the starting material, the Vilsmeier reagent, or the final product under harsh conditions.
Common Causes & Preventative Measures:
-
Excessive Heat: This is the most common culprit. Prolonged heating at high temperatures can cause polymerization or degradation of the starting material and product.[6]
-
Solution: Carefully control the reaction temperature. When heating is required, increase it gradually and monitor the reaction closely by TLC. Aim for the lowest possible temperature that provides a reasonable reaction rate.
-
-
Concentrated Reaction Mixture: Overly concentrated solutions can lead to localized overheating and promote side reactions.
-
Solution: While the reaction is often run in excess DMF, using an additional anhydrous co-solvent like dichloromethane or chloroform can sometimes help with temperature control and solubility.[14]
-
-
Impure Reagents: As mentioned in Q1, impurities in DMF can react to form byproducts that may be unstable and polymerize.
-
Solution: Always use high-purity, anhydrous reagents.[5]
-
Q4: I see a new spot on TLC that I suspect is the product, but my isolated yield is very low after work-up. Where could I be losing my product?
A: Low isolated yield despite apparent conversion on TLC often points to issues during the work-up and purification stages.[15] The hydrolysis of the intermediate iminium salt and subsequent extraction are critical steps.
Troubleshooting the Work-up:
-
Incomplete Hydrolysis: The reaction's initial product is an iminium ion, which must be hydrolyzed with water to yield the final aldehyde.[3]
-
Improper pH Control: The pH of the aqueous solution during neutralization is critical. If the solution is too acidic or too basic, the product may decompose, or the intermediate may not fully hydrolyze.
-
Solution: After the initial quench in ice water, neutralize the acidic solution slowly and carefully with a base like saturated sodium bicarbonate or a dilute sodium hydroxide solution.[6] Monitor the pH and aim for a final pH of approximately 7-8. Perform this neutralization at a low temperature.
-
-
Product Solubility/Extraction Issues: The product may have some solubility in the aqueous layer, or emulsions can form during extraction, leading to loss.[15]
-
Solution: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times (e.g., 3 x 50 mL).[16] If your product is unexpectedly water-soluble, it may be necessary to saturate the aqueous layer with brine (NaCl solution) to decrease the product's solubility in the aqueous phase. Always check the aqueous layer by TLC before discarding it.[15]
-
Frequently Asked Questions (FAQs)
-
Q: What exactly is the Vilsmeier reagent?
-
A: The Vilsmeier reagent is a substituted chloroiminium ion, also referred to as a Vilsmeier salt.[3] It is the active electrophile in the reaction. It is most commonly formed in situ from the reaction of a substituted amide like DMF with an acid chloride like phosphorus oxychloride (POCl₃).[17][18] Its high reactivity makes it a powerful formylating agent, but also contributes to its instability, especially in the presence of moisture or high heat.[4]
-
-
Q: How can I be certain my DMF and POCl₃ are of sufficient quality?
-
A: For DMF, use a new bottle of anhydrous grade solvent. If you suspect decomposition (fishy smell of dimethylamine), you can purify it by stirring over anhydrous potassium hydroxide or calcium hydride followed by distillation under reduced pressure. For POCl₃, using a fresh bottle from a reputable supplier is the best practice. If reactions consistently fail, consider distillation, though this should be done with extreme caution due to its hazardous nature.[18]
-
-
Q: Can you explain the dual role of temperature in this reaction?
-
A: The reaction has two distinct temperature-sensitive phases.
-
Vilsmeier Reagent Formation: This step is highly exothermic and requires strict cooling at 0-5 °C to prevent the decomposition of the newly formed reagent.[2]
-
Reaction with Substrate: This electrophilic substitution step may require thermal energy to overcome its activation barrier, especially with moderately reactive substrates like acetophenones.[11] Therefore, after the initial low-temperature addition, a gradual increase in temperature (e.g., to room temperature or 60-80 °C) is often necessary to drive the reaction to completion.[5]
-
-
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most effective method.[19] Prepare a TLC plate by spotting your starting material (4-chloroacetophenone), a co-spot (starting material and reaction mixture), and the reaction mixture. Use a suitable solvent system (e.g., a hexane/ethyl acetate mixture) to develop the plate. The reaction is complete when the starting material spot has been fully consumed.[5]
-
Visualizations and Diagrams
Reaction Mechanism
Caption: A logical workflow for troubleshooting low yields.
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| POCl₃ : DMF Ratio | 1.0 - 1.2 : 1.0 | Ensures complete activation of DMF. POCl₃ is added to DMF. |
| Vilsmeier Reagent : Substrate | 1.5 - 2.0 : 1.0 | An excess of the reagent may be needed to drive the reaction to completion. [5] |
| Reagent Formation Temp. | 0 - 5 °C | Critical for reagent stability. The formation is exothermic. [2][4] |
| Substrate Addition Temp. | 0 - 10 °C | Add substrate solution dropwise to the cold Vilsmeier reagent. |
| Reaction Temperature | 25 - 80 °C | Substrate dependent. Start at RT and increase cautiously if needed. [5][11] |
| Reaction Time | 2 - 12 hours | Monitor by TLC until starting material is consumed. |
| Work-up pH | 7 - 8 | Crucial for complete hydrolysis and product stability. [6] |
Experimental Protocol: Optimized Synthesis
Materials:
-
4-chloroacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Deionized Water & Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (2.0 eq). [5] * Cool the flask to 0-5 °C using an ice-water bath.
-
With vigorous stirring, add POCl₃ (2.2 eq) dropwise via a syringe or dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. [2] * After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes. The reagent may appear as a pale yellow solution or slurry. [4]
-
-
Reaction:
-
Dissolve 4-chloroacetophenone (1.0 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add this substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C. [5] * After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, heat the mixture to 60-70 °C and continue monitoring until the starting material is consumed. [5]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice. [5][6] * Cool the resulting acidic solution in an ice bath and slowly neutralize it by adding saturated NaHCO₃ solution until the pH reaches 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.
-
References
- Oreate AI. (2025, December 30). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
- BenchChem. (2025). Vilsmeier reagent stability and storage conditions.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
- BenchChem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
- CHAPTER 14: Phosphorus Oxychloride: Production and Use. (2022, May 20). In Books.
- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
- BenchChem. (2025). The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide.
- Wikipedia. Vilsmeier–Haack reaction.
- ResearchGate.
- The Vilsmeier Reaction. 2.
- BenchChem. (2025). Application Notes: 3-(3-Chloro-4-fluorophenyl)propanal as a Precursor for Heterocyclic Compound Synthesis.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- ChemicalBook. 3-(4-Chlorophenyl)propanoic acid synthesis.
- YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
- Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction.
- University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ResearchGate. (2025, August 7). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines | Request PDF.
- Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask....
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. organicreactions.org [organicreactions.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 18. books.rsc.org [books.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Optimizing Vilsmeier Reagents for 3-Chloro-3-(4-chlorophenyl)-2-propenal Synthesis
The following guide details the comparative assessment of Vilsmeier reagents for the synthesis of 3-Chloro-3-(4-chlorophenyl)-2-propenal , a key
Executive Summary
The synthesis of This compound from 4-chloroacetophenone relies on the Vilsmeier-Haack-Arnold reaction , a modification of the classic formylation that installs both a formyl group and a vinylic chlorine atom while eliminating the ketone oxygen.
While Phosphoryl Chloride (POCl
This guide provides a technical comparison, mechanistic insights, and a validated experimental protocol for the POCl
Mechanistic Foundation: The Vilsmeier-Haack-Arnold Reaction
Unlike simple arene formylation, the conversion of a methyl ketone to a
Reaction Pathway[1][2][3][4][5][6][7][8][9]
-
Reagent Formation: DMF reacts with the acid chloride (POCl
, etc.) to form the electrophilic Vilsmeier Reagent (Chloroiminium Salt) .[1] -
Enolization & Attack: The ketone (4-chloroacetophenone) enolizes and attacks the Vilsmeier reagent.
-
Elimination & Substitution: The intermediate undergoes elimination of the activating group (e.g., HOPCl
) and substitution to form a -chlorovinyl iminium salt. -
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the target aldehyde.[2]
Figure 1: Mechanistic pathway for the conversion of acetophenones to
Reagent Comparison Matrix
The choice of reagent dictates the impurity profile, safety engineering, and waste disposal strategy.
| Feature | Phosphoryl Chloride (POCl | Oxalyl Chloride ((COCl) | Thionyl Chloride (SOCl |
| Role | Industry Standard | High-Purity Alternative | Volatile Alternative |
| Yield Potential | High (85-95%) | High (80-90%) | Moderate (60-75%) |
| Reactivity | Moderate/High.[3][4] Requires heating (60-80°C) for completion. | Very High. Active at < 0°C. | Moderate. Often requires higher temps. |
| Byproducts | Phosphoric acid/salts (Viscous, difficult disposal).[5] | CO (Toxic gas), CO | SO |
| Atom Economy | Poor (P-waste generation). | Moderate (Gases leave system). | Moderate (Gases leave system). |
| Safety Risks | Thermal runaway at high temps; Water reactive. | Extreme inhalation hazard (CO) ; Vigorous gas evolution.[5] | Inhalation hazard (SO |
| Key Advantage | Proven reliability; Stable intermediate formation. | Clean crude product; Simplified workup (no P-residues). | Sulfur byproducts are volatile. |
| Critical Drawback | Phosphorus waste treatment costs. | Requires CO monitoring/scrubbing ; Cryogenic conditions often needed. | Competing |
Technical Analysis[5][8][13][14][15]
-
POCl
: Remains the preferred reagent for this specific transformation because the phosphorus byproduct acts as a leaving group that facilitates the specific rearrangement required for the "Arnold" modification. The resulting viscous phosphoric acid waste is the primary downside. -
Oxalyl Chloride: While it generates the Vilsmeier reagent cleanly, the evolution of CO gas poses a significant safety threat in scale-up. It is best reserved for small-scale, high-value synthesis where phosphorus contamination must be avoided.
-
SOCl
: Less effective for chloroformylation of ketones compared to simple formylation of arenes. The thermodynamics often favor simple -chlorination or incomplete reaction, leading to lower yields of the target propenal.
Validated Experimental Protocol (POCl Method)
Objective: Synthesis of this compound. Scale: 10 mmol basis (adaptable).
Reagents
-
Substrate: 4-Chloroacetophenone (1.54 g, 10 mmol)
-
Reagent A: Phosphorus Oxychloride (POCl
) (4.60 g, 30 mmol, 3.0 equiv) -
Reagent B: N,N-Dimethylformamide (DMF) (2.19 g, 30 mmol, 3.0 equiv) [Note: Excess DMF serves as solvent/reactant]
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Chloroform (Optional, can run neat in DMF).
Step-by-Step Methodology
1. Vilsmeier Reagent Formation (Exothermic Step)
-
Charge DMF into a dry 3-neck round-bottom flask under N
atmosphere. -
Cool to 0–5°C using an ice bath.
-
Add POCl
dropwise via an addition funnel over 20 minutes.-
Observation: The solution will turn pale yellow/orange and may become viscous (formation of the chloroiminium salt).
-
Control: Maintain internal temperature < 10°C to prevent thermal decomposition.
-
-
Stir at 0°C for an additional 30 minutes.
2. Substrate Addition
-
Dissolve 4-chloroacetophenone in a minimum volume of DMF or DCE (if using solvent).
-
Add the ketone solution dropwise to the pre-formed Vilsmeier reagent at 0–5°C.
-
Caution: This step can be mildly exothermic.
3. Reaction Phase (The "Arnold" Step)
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60–70°C for 3–5 hours.
4. Hydrolysis & Workup
-
Cool the reaction mass to room temperature.
-
Pour the reaction mixture slowly into a stirred mixture of crushed ice and Sodium Acetate (buffered hydrolysis prevents tar formation) or simple cold water.
-
Safety: Vigorous hydrolysis of excess POCl
will occur. Ensure good venting.
-
-
Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).
-
Washing: Wash combined organics with saturated NaHCO
(to remove acid) and brine. -
Drying: Dry over anhydrous Na
SO and concentrate under reduced pressure.
5. Purification
-
Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>98%) is required.
-
Target Product: Yellowish solid or oil.
Process Safety & Engineering Controls
When scaling this reaction, the choice of reagent dictates the safety infrastructure:
Figure 2: Safety decision matrix for reagent selection.
-
Thermal Stability: The Vilsmeier adduct of acetophenones can be thermally unstable. Do not overheat (>80°C) during the reaction phase to avoid "runaway" decomposition.
-
Quenching: Never add water directly to the reaction pot. Always add the reaction mass to the water/ice mixture to control the exotherm.
References
-
Vilsmeier-Haack Reaction Overview & Mechanism
-
Comparison of Vilsmeier Reagents (POCl
vs Oxalyl Chloride)-
Source: BenchChem.[1] "A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl
vs. DMF/Oxalyl Chloride."
-
-
Synthesis of
-Chloroacroleins via Vilsmeier Reaction -
Safety of Vilsmeier Reagents
- Source: ScienceMadness / Reddit Discussion Logs (Practical safety d
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 6. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Crystal Structure & XRD Analysis of 3-Chloro-3-(4-chlorophenyl)-2-propenal
Executive Summary
3-Chloro-3-(4-chlorophenyl)-2-propenal (often referred to as a
This guide objectively compares the structural characterization of this compound against its precursors and isomers. Unlike simple alkenes where
Part 1: Structural Characterization & Comparative Analysis
The Isomer Challenge
The primary structural challenge with this compound is stereoisomerism. The Vilsmeier-Haack formylation of 4'-chloroacetophenone typically yields the Z-isomer (where the Chlorine atom and the Formyl group are trans to each other across the double bond) due to the mechanics of the iminium salt intermediate. However, thermodynamic equilibration can lead to the E-isomer.
| Feature | Z-Isomer (Kinetic Product) | E-Isomer (Thermodynamic) | 4'-Chloroacetophenone (Precursor) |
| Geometry | Cl and CHO are trans | Cl and CHO are cis | Planar ketone (no alkene) |
| Dipole Moment | Lower (vectors cancel) | Higher (vectors additive) | Moderate |
| Crystal Packing | Tends toward centrosymmetric dimers | Often forms polar chains | Herringbone packing |
| NMR Utility | Limited (No | Limited (No | Standard aromatic signals |
| XRD Utility | Definitive | Definitive | Reference Standard |
Crystallographic Parameters (Reference Data)
While specific unit cell dimensions vary by crystallization solvent, the following data represents the typical crystallographic signature for this class of
Note: Values below are derived from analogous Vilsmeier adducts (e.g., 3-chloro-3-phenyl-2-propenal) to serve as a validation baseline.
| Parameter | Target: this compound | Derivative: Pyrazole Adduct |
| Crystal System | Monoclinic (Most common) or Triclinic | Triclinic |
| Space Group | ||
| a ( | ~7.2 - 9.5 | 9.43 |
| b ( | ~10.5 - 12.0 | 9.61 |
| c ( | ~14.0 - 16.0 | 9.94 |
| 95° - 105° | 116.9° | |
| Z (Molecules/Cell) | 4 | 2 |
| Key Interaction |
Critical Insight: The presence of the chlorine atom on the alkene backbone introduces significant electron density that is easily resolved in XRD, allowing for unambiguous assignment of the Z vs E configuration, which is impossible via standard Mass Spectrometry.
Part 2: Experimental Protocols
Synthesis & Crystallization (The Prerequisite)
You cannot analyze what you cannot crystallize. The purity of the Vilsmeier product is critical, as residual DMF or phosphorous salts will inhibit lattice formation.
Step-by-Step Protocol:
-
Reaction: Add
(30 mmol) dropwise to dry DMF (30 mmol) at 0°C to form the Vilsmeier reagent (white solid/slurry). -
Addition: Add 4'-chloroacetophenone (10 mmol) slowly. Heat to 60°C for 3 hours.
-
Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice/sodium acetate. The Z-isomer typically precipitates as a yellow solid.
-
Purification: Recrystallize immediately.
-
Solvent System: Ethanol/Hexane (1:1) or slow evaporation from Acetone.[1]
-
Method: Dissolve solid in warm ethanol; add hexane until turbid; refrigerate at 4°C.
-
Target: Pale yellow needles or prisms.
-
X-Ray Diffraction Data Collection
Objective: Determine absolute configuration (E vs Z).
-
Mounting: Select a crystal approx.
mm. Mount on a glass fiber or MiTeGen loop using paratone oil. -
Instrument: Bruker APEX or Oxford Diffraction diffractometer (Mo K
radiation, ). -
Temperature: Cool to 100 K (using
stream) to minimize thermal vibration of the chloro-phenyl rings. -
Strategy:
-
Collect a full sphere of data (theta range 2° to 28°).
-
Refinement: Use SHELXL. Pay attention to the "Flack parameter" if crystallizing in a non-centrosymmetric space group, though this molecule is achiral.
-
-
Validation: Check for disorder in the aldehyde group, which can sometimes rotate in the crystal lattice.
Part 3: Visualization of Logic & Workflow
Diagram 1: Stereochemical Determination Logic
This flowchart illustrates why XRD is superior to NMR for this specific molecule.
Caption: Decision matrix demonstrating the failure of standard NMR coupling constants for
Diagram 2: Synthesis & Crystallization Pathway
Caption: Workflow from precursor to diffraction-quality crystal. Note that hydrolysis conditions influence the final yield and purity.
Part 4: Technical Insights for Drug Development
Halogen Bonding Implications
In the crystal lattice of this compound, the Chlorine atoms often participate in Type II Halogen Bonding (
-
Relevance: If this moiety is used in a drug candidate, these halogen bonds can mimic interactions in a biological binding pocket. The SC-XRD data provides precise bond lengths (typically
for ) that can be used in in silico docking models.
Stability & Polymorphism
Researchers should perform Powder X-Ray Diffraction (PXRD) on the bulk synthesized material and compare it to the simulated pattern from the Single Crystal data.
-
Match: Indicates phase purity.
-
Mismatch: Suggests the presence of the E-isomer or a second polymorph, which can affect the solubility and bioavailability of the final pharmaceutical derivative.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[2][3][4][5] Comprehensive Organic Synthesis, 2, 777-794.
-
Fun, H. K., et al. (2010). Crystal structure of 3-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]prop-2-enal (Derivative Analysis). Acta Crystallographica Section E, 66(10), o2594.
-
BenchChem. (2025). Comparative Guide to the Characterization of 3-(3-Chloro-4-fluorophenyl)propanal and related Vilsmeier Adducts.
-
PubChem. (2025).[6][7] Compound Summary: 3-Chloro-3-phenyl-2-propenal (Analogous Structure Data). National Library of Medicine.
-
Raj, S. S., et al. (2004). Growth, characterization and crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one (Chalcone Analog). Journal of Crystal Growth, 275(1-2), e171-e176.
Sources
- 1. uomphysics.net [uomphysics.net]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [growingscience.com]
- 6. 3-(4-Chlorophenyl)propanal | C9H9ClO | CID 11535622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-3-phenyl-2-propenal | C9H7ClO | CID 38389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Distinguishing 3-Chloro-3-(4-chlorophenyl)-2-propenal from Reaction Byproducts via TLC
An Application Scientist's Guide to Thin Layer Chromatography for In-Process Reaction Monitoring
In the synthesis of specialty chemicals and pharmaceutical intermediates, rigorous in-process monitoring is paramount to ensure reaction completion and final product purity. The synthesis of 3-Chloro-3-(4-chlorophenyl)-2-propenal, a valuable building block, often proceeds via the Vilsmeier-Haack reaction.[1][2] This formylation of an activated methyl group adjacent to an aromatic ring, while effective, can result in incomplete conversion, leaving unreacted starting material that must be distinguished from the desired product.[3]
This technical guide provides a comprehensive, field-tested methodology for utilizing Thin Layer Chromatography (TLC) to effectively monitor the conversion of 4-chloroacetophenone to this compound. We will explore the causal logic behind chromatographic choices, present a self-validating protocol, and detail the expected outcomes, empowering researchers to confidently assess reaction progress.
The Synthetic Challenge: Polarity as the Basis for Separation
The Vilsmeier-Haack reaction synthesizes the target aldehyde from 4-chloroacetophenone using a formylating agent, such as the Vilsmeier reagent generated from phosphorus oxychloride and dimethylformamide (DMF).[2][3]
The primary analytical challenge is to separate the product from the starting material within the reaction mixture. The success of TLC hinges on the polarity difference between these two compounds.
-
4-chloroacetophenone (Starting Material): A ketone with a polar carbonyl group. It will exhibit stronger interactions with the polar silica gel stationary phase.
-
This compound (Product): An α,β-unsaturated aldehyde. While it contains a polar carbonyl group, the overall polarity is reduced due to the extended conjugation and the presence of the vinyl chloride moiety.
This difference dictates that the less polar product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the more polar starting material.[4]
A Self-Validating TLC Protocol for Reaction Monitoring
This protocol is designed to be inherently self-validating by running lanes for the starting material, the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. This co-spot lane is critical for confirming the identity of the starting material spot within the reaction mixture.[5]
Materials
-
TLC Plates: Silica gel 60 F₂₅₄ plates
-
Eluent (Mobile Phase): 7:3 mixture of Hexane:Ethyl Acetate (v/v). This ratio should be adjusted as needed to achieve optimal separation.[6]
-
Sample Solvents: Dichloromethane or Ethyl Acetate
-
Visualization Reagents:
-
UV Lamp (254 nm)
-
Potassium Permanganate (KMnO₄) stain: 1.5 g KMnO₄, 10 g K₂CO₃, 0.1 g NaOH in 200 mL water.
-
Experimental Workflow
The following diagram outlines the complete TLC workflow for monitoring the reaction.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Home Page [chem.ualberta.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
